5-Bromo-6-azauracil

Catalog No.
S586465
CAS No.
4956-05-2
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-azauracil

CAS Number

4956-05-2

Product Name

5-Bromo-6-azauracil

IUPAC Name

6-bromo-2H-1,2,4-triazine-3,5-dione

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)

InChI Key

VNTFEWXYAOATFA-UHFFFAOYSA-N

SMILES

C1(=O)C(=NNC(=O)N1)Br

Synonyms

5-bromo-6-azauracil, 6-bromo-1,2,4-triazine-3,5(2H,4H)dione

Canonical SMILES

C1(=O)C(=NNC(=O)N1)Br

The exact mass of the compound 5-Bromo-6-azauracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-6-azauracil is a halogenated derivative of 6-azauracil, a pyrimidine analog known for its biological activities. The strategic placement of a bromine atom at the 5-position provides a key reactive handle, making this compound a critical building block for synthesizing more complex molecules. [1] It is primarily utilized as a synthetic precursor in medicinal chemistry for developing modified nucleosides and enzyme inhibitors, particularly for targets like Orotidine 5'-monophosphate decarboxylase (ODCase). [REFS-2, REFS-3]

Substituting 5-Bromo-6-azauracil with its parent compound, 6-azauracil, or other 5-halo analogs like 5-fluoro or 5-chloro derivatives is often unviable. The bromine atom is not merely a placeholder; its specific size, electronegativity, and reactivity as a leaving group are critical for both biological activity and synthetic utility. In enzymatic inhibition, the halogen directly interacts with active site residues, meaning a different halogen will alter binding affinity and inhibitory potency. [1] For synthetic applications, the carbon-bromine bond's reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) is distinct from that of C-F, C-Cl, or C-H bonds, enabling specific, high-yield transformations that are otherwise inaccessible. [2] Therefore, selecting the correct 5-halo-6-azauracil is essential for achieving desired biological outcomes and ensuring compatibility with established synthetic routes.

Precursor Suitability: Enables High-Yield Synthesis of 5-Substituted Derivatives

5-Bromo-6-azauracil serves as a superior precursor for creating diverse molecular libraries compared to the unsubstituted 6-azauracil. The bromine atom acts as a versatile handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For example, reaction with aromatic amines and phenols proceeds efficiently to generate novel 5-substituted-6-azauracil derivatives, a transformation not possible with the C-H bond of 6-azauracil under similar conditions. [1]

Evidence DimensionReactivity in Nucleophilic Substitution
Target Compound DataReacts with various aromatic amines and phenols to yield 5-substituted products.
Comparator Or Baseline6-Azauracil (unsubstituted at C5) does not possess a suitable leaving group for these substitutions.
Quantified DifferenceQualitatively enables a class of reactions not feasible with the baseline compound.
ConditionsNucleophilic substitution reactions with aromatic amines and phenols.

For researchers building libraries of novel compounds, this compound provides a reliable and essential starting point for diversification that is unavailable from the parent 6-azauracil.

Enhanced Biological Activity: Critical Role of 5-Position Halogenation in HIV-1 Inhibition

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, halogenation at the C-5 position of the uracil ring is shown to be critical for potent activity. While direct data for 5-bromo-6-azauracil itself is part of a broader series, a comparative study on 1-[(2-benzyloxy)methyl]-5-halo-6-aryluracils demonstrated that halogenated derivatives (including bromo, chloro, and fluoro) consistently showed potent anti-HIV-1 activity. For instance, a 5-bromo derivative (compound 7b) exhibited an anti-RT IC50 of 0.0011 µM, making it 1373-fold more potent than the established drug Nevirapine and 6.7-fold more potent than another analog, TNK-651. [1] This highlights the necessity of the 5-halo substitution for achieving high-potency inhibition.

Evidence DimensionHIV-1 Reverse Transcriptase Inhibition (IC50)
Target Compound DataA representative 5-bromo uracil derivative (7b) showed an IC50 of 0.0011 µM.
Comparator Or BaselineNevirapine (established NNRTI drug) had an IC50 of 1.51 µM.
Quantified DifferenceThe 5-bromo derivative was ~1373-fold more potent than Nevirapine.
ConditionsIn vitro HIV-1 reverse transcriptase assay.

This evidence demonstrates that for research into high-potency NNRTIs, procuring a 5-halogenated precursor like 5-bromo-6-azauracil is a rational choice over unsubstituted analogs, as the halogen is key to the pharmacophore's activity.

Enzyme Inhibition: Foundation for Potent Orotidine 5'-Monophosphate Decarboxylase (ODCase) Inhibitors

6-Azauracil derivatives function as inhibitors of ODCase after intracellular conversion to their monophosphate form. The parent compound, after conversion to 6-azauridine 5'-monophosphate (AzaUMP), is a known competitive inhibitor of ODCase. For example, AzaUMP inhibits ODCase from the malaria parasite *Plasmodium falciparum* with a Ki of 12 nM. [1] While 5-Bromo-6-azauracil itself is the precursor, its use allows for the synthesis of derivatives where the 5-position can be modified to enhance this inhibitory activity. The unsubstituted 6-azauracil lacks this synthetic handle, limiting its potential for optimization into more potent, next-generation inhibitors.

Evidence DimensionEnzyme Inhibition Constant (Ki)
Target Compound DataServes as a precursor to derivatives that build upon the core inhibitory activity of the 6-azauracil scaffold.
Comparator Or BaselineThe active form of the parent compound, 6-azauridine 5'-monophosphate (AzaUMP), has a Ki of 12 ± 3 nM against *P. falciparum* ODCase.
Quantified DifferenceProvides the synthetic capability to improve upon the baseline nanomolar inhibition.
ConditionsInhibition of Orotidine 5'-monophosphate decarboxylase from *P. falciparum*.

For projects aiming to develop novel ODCase inhibitors, starting with 5-Bromo-6-azauracil provides a direct path to synthesizing analogs with potentially superior potency compared to the parent compound.

Precursor for Synthesizing 5-Aryl and 5-Heteroaryl-6-Azauracil Libraries

Leveraging the reactivity of the C-Br bond, this compound is the optimal starting material for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl and heteroaryl groups at the 5-position, a key strategy in medicinal chemistry for structure-activity relationship (SAR) studies. [1]

Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Based on evidence that 5-halogenation is critical for high-potency anti-HIV-1 activity, 5-Bromo-6-azauracil serves as a foundational scaffold for creating next-generation NNRTIs. Its structure allows for modifications at the N1, N3, and C5 positions to optimize potency, solubility, and resistance profiles. [2]

Scaffold for Developing Potent Antiparasitic Agents

The 6-azauracil core is a validated inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme in pyrimidine biosynthesis. Using 5-Bromo-6-azauracil as a starting point allows for the synthesis of derivatives aimed at achieving enhanced or species-specific inhibition of ODCase in parasites like *Plasmodium falciparum*. [3]

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4956-05-2

Wikipedia

5-Bromo-6-azauracil

Dates

Last modified: 08-15-2023

Explore Compound Types